molecular formula C8H7ClN4 B13448845 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine

2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B13448845
M. Wt: 194.62 g/mol
InChI Key: NSDMASZVVRLGGI-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloro-6-bromopyrazine with 4-methyl-1H-pyrazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a suitable solvent like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted pyrazines.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine
  • 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine
  • 2-(4-Methyl-1H-pyrazol-1-yl)pyrazine

Uniqueness

2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new compounds with tailored properties .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-6-(4-methylpyrazol-1-yl)pyrazine

InChI

InChI=1S/C8H7ClN4/c1-6-2-11-13(5-6)8-4-10-3-7(9)12-8/h2-5H,1H3

InChI Key

NSDMASZVVRLGGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CN=CC(=N2)Cl

Origin of Product

United States

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